4-Bromo-3-nitro-1-naphthoic acid
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Overview
Description
4-Bromo-3-nitro-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a bromine atom at the fourth position and a nitro group at the third position on the naphthalene ring, with a carboxylic acid group attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitro-1-naphthoic acid typically involves the bromination and nitration of naphthoic acid derivatives. One common method includes the bromination of 1-naphthoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: Reduction of the nitro group can yield 4-bromo-3-amino-1-naphthoic acid.
Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: 4-Bromo-3-nitroso-1-naphthoic acid or 4-bromo-3-amino-1-naphthoic acid.
Reduction: 4-Bromo-3-amino-1-naphthoic acid.
Substitution: 4-Hydroxy-3-nitro-1-naphthoic acid or 4-amino-3-nitro-1-naphthoic acid.
Scientific Research Applications
4-Bromo-3-nitro-1-naphthoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, including dyes and pigments.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein binding due to its structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitro-1-naphthoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The carboxylic acid group enhances solubility and facilitates interactions with polar environments.
Comparison with Similar Compounds
4-Bromo-1-naphthoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1-naphthoic acid: Lacks the bromine atom, affecting its binding affinity and reactivity.
4-Bromo-3-hydroxy-1-naphthoic acid: Contains a hydroxyl group instead of a nitro group, altering its chemical and biological properties.
Uniqueness: 4-Bromo-3-nitro-1-naphthoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding characteristics. This dual functionality makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
852381-11-4 |
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Molecular Formula |
C11H6BrNO4 |
Molecular Weight |
296.07 g/mol |
IUPAC Name |
4-bromo-3-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13(16)17/h1-5H,(H,14,15) |
InChI Key |
JMWKCZADLCMYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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